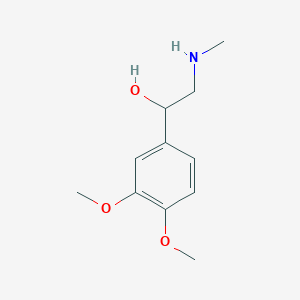

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol” is a chemical compound with the molecular formula C11H17NO3 . It is also known as Normacromerine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol has been described . Another study reported the synthesis of a related compound, 4-amino-6-[[1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde .

Molecular Structure Analysis

The molecular structure of “1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol” consists of a phenyl ring substituted with two methoxy groups and an ethanolamine moiety .

Scientific Research Applications

Kinetic Studies in Oxidation Processes

1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound similar to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, has been studied for its oxidation kinetics with chlorine dioxide. This research is significant in understanding the chlorination and oxidizing reactions of such compounds in environmental contexts, particularly in elemental chlorine-free bleaching of pulp. These studies can help address environmental pollution concerns in pulp bleaching processes (Nie et al., 2014).

Photochemical Reactivity Studies

The photochemical reactivity of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, related to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, has been investigated. This study provides insights into the behavior of such compounds in various states (liquid, solid, degassed, aerated) and their transformation into various compounds under different conditions. This research has implications for understanding the photochemical properties of related compounds (Castellan et al., 1990).

Synthesis of Novel Derivatives

Research on the synthesis of novel derivatives using compounds similar to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol has been conducted. This includes the development of new compounds with potential applications in various fields, such as pharmaceuticals and material science. These studies contribute to the expansion of chemical libraries and potential applications in various industries (Aghekyan et al., 2009).

Antimicrobial and Anti-Proliferative Activities

Investigations into the antimicrobial and anti-proliferative activities of certain derivatives of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol have been conducted. This research is crucial for identifying new compounds with potential therapeutic applications, particularly in treating infections and cancer (Al-Wahaibi et al., 2021).

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCQAULQIAOEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961983 |

Source

|

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5653-66-7, 41787-64-8 |

Source

|

| Record name | Normacromerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[4,3-a]quinoline-1-thiol](/img/structure/B181905.png)